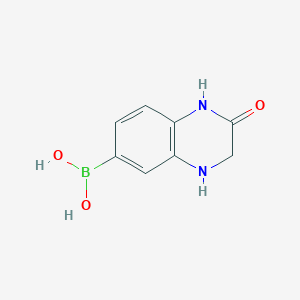
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid derivative and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Hydroxyquinoxaline derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
- (4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid
Uniqueness
(2-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)boronic acid is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the boronic acid group. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C8H9BN2O3 |
|---|---|
Molecular Weight |
191.98 g/mol |
IUPAC Name |
(2-oxo-3,4-dihydro-1H-quinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10,13-14H,4H2,(H,11,12) |
InChI Key |
KRFGXIYWIUMUOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)CN2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















